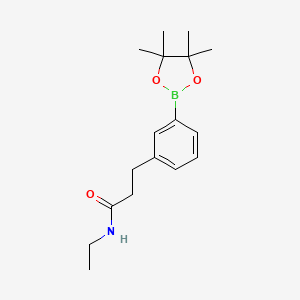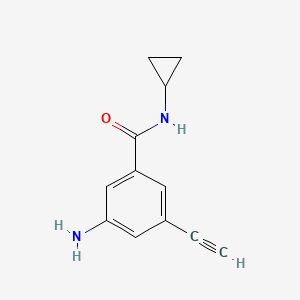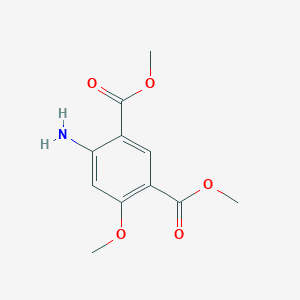
Dimethyl 4-amino-6-methoxyisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-amino-6-methoxyisophthalate is an organic compound with the molecular formula C11H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-amino-6-methoxyisophthalate typically involves multiple steps. One common method starts with the nitration of dimethyl isophthalate to introduce a nitro group at the desired position. This is followed by a reduction reaction to convert the nitro group to an amino group. The methoxy group can be introduced through a methoxylation reaction using methanol and sodium hydroxide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve reaction efficiency and yield. The process is designed to minimize waste and reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-amino-6-methoxyisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-amino-6-methoxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4-amino-6-methoxyisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-methoxyisophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 4-aminoisophthalate: Lacks the methoxy group, affecting its hydrophobic interactions.
Dimethyl 4-hydroxyisophthalate: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Dimethyl 4-amino-6-methoxyisophthalate is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
dimethyl 4-amino-6-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-15-9-5-8(12)6(10(13)16-2)4-7(9)11(14)17-3/h4-5H,12H2,1-3H3 |
InChI Key |
ANVWKKVXSIOONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)


![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
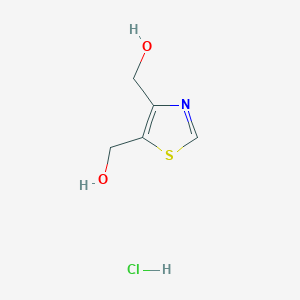
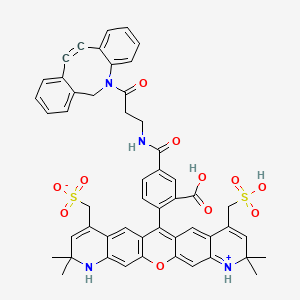

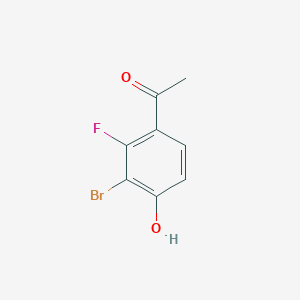

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
